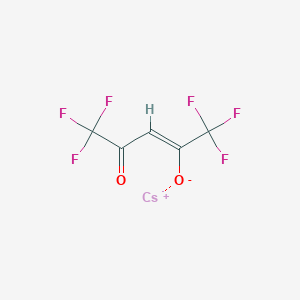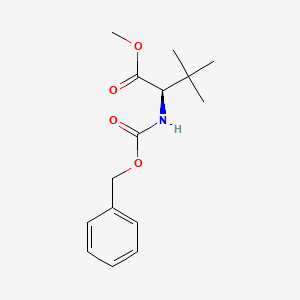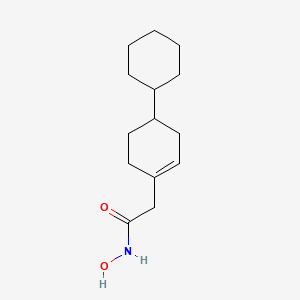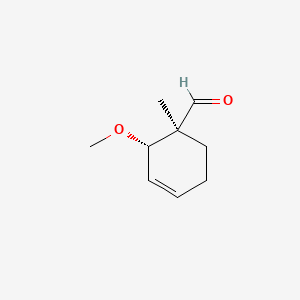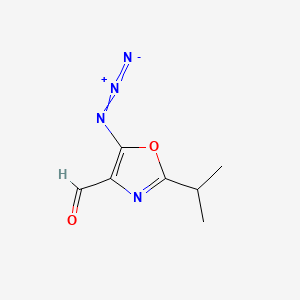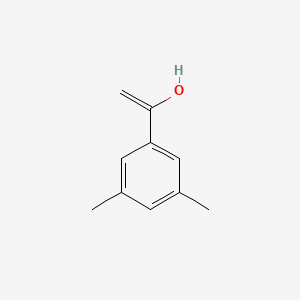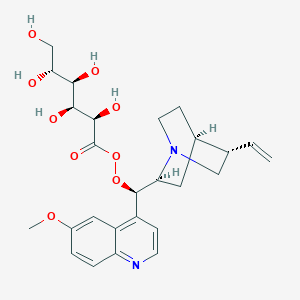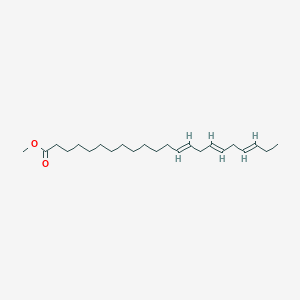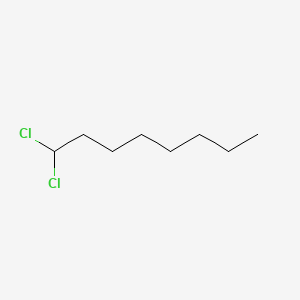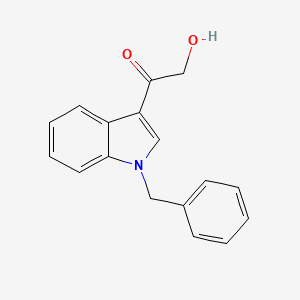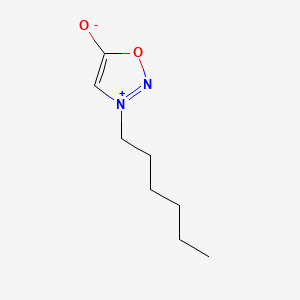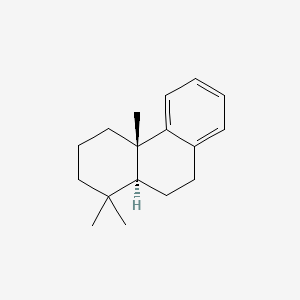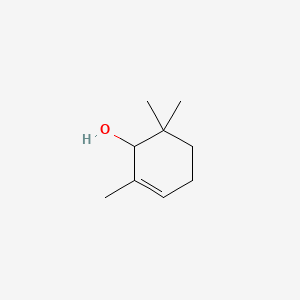
2,6,6-Trimethyl-2-cyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,6-Trimethyl-2-cyclohexen-1-ol is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a pleasant odor and is commonly used in the fragrance industry. The compound is also known by other names such as 2,6,6-Trimethylcyclohex-2-enol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethyl-2-cyclohexen-1-ol typically involves the catalytic hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves the use of silica gel columns eluted with hexane and hexane-chloroform mixtures to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,6,6-Trimethyl-2-cyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds and other derivatives.
Scientific Research Applications
2,6,6-Trimethyl-2-cyclohexen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethyl-2-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
- 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 1-Cyclohexene-1-propanol, α,2,6,6-tetramethyl-
Comparison: 2,6,6-Trimethyl-2-cyclohexen-1-ol is unique due to its specific structure and functional group, which confer distinct chemical and physical properties. Compared to similar compounds, it has a unique balance of volatility and stability, making it particularly valuable in the fragrance industry .
Properties
CAS No. |
54345-59-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6,6-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h5,8,10H,4,6H2,1-3H3 |
InChI Key |
QOIDDSNHBKJZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


